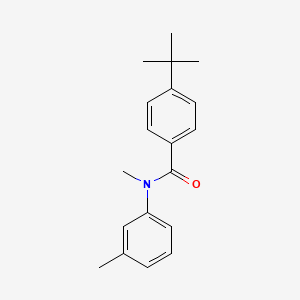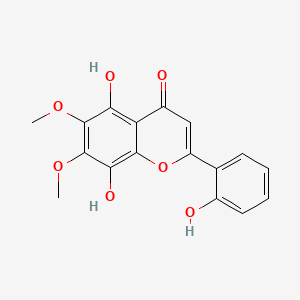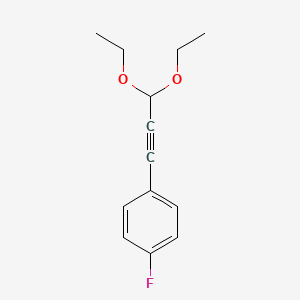
2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-8-nitro-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-8-nitro-, methyl ester is a complex organic compound with a unique structure that includes a naphthalene ring substituted with methoxy groups and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-8-nitro-, methyl ester typically involves multiple steps, starting with the nitration of naphthalene to introduce the nitro group. This is followed by the introduction of methoxy groups through methylation reactions. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of strong acids for nitration, bases for methylation, and acidic catalysts for esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of each step in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-8-nitro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and strong acids or bases for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups in place of the methoxy groups.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-8-nitro-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-8-nitro-, methyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s solubility and reactivity. The pathways involved may include enzyme inhibition or activation, interaction with cellular receptors, and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenecarboxylic acid, methyl ester: Lacks the methoxy and nitro groups, resulting in different chemical properties.
2-Naphthalenecarboxylic acid, 5-(acetyloxy)-4,6,7-trimethoxy-, methyl ester:
Uniqueness
2-Naphthalenecarboxylic acid, 4,5,7-trimethoxy-8-nitro-, methyl ester is unique due to the combination of methoxy and nitro groups on the naphthalene ring. This combination imparts specific chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C15H15NO7 |
|---|---|
Molekulargewicht |
321.28 g/mol |
IUPAC-Name |
methyl 4,5,7-trimethoxy-8-nitronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H15NO7/c1-20-10-6-8(15(17)23-4)5-9-13(10)11(21-2)7-12(22-3)14(9)16(18)19/h5-7H,1-4H3 |
InChI-Schlüssel |
XNJLDFKUXLGEBO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=C1C(=CC(=C2[N+](=O)[O-])OC)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)
![7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine](/img/structure/B14440042.png)



